molecular formula C10H22O2Si2 B13804830 Trimethylsilyl 4-trimethylsilylcrotonate

Trimethylsilyl 4-trimethylsilylcrotonate

Cat. No.: B13804830
M. Wt: 230.45 g/mol
InChI Key: SUHKAEVNVTYNIE-BQYQJAHWSA-N
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Description

Trimethylsilyl 4-trimethylsilylcrotonate is an organosilicon compound with the molecular formula C10H22O2Si2. It is characterized by the presence of two trimethylsilyl groups attached to a crotonate moiety. This compound is known for its utility in organic synthesis, particularly in the protection of functional groups and as a reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethylsilyl 4-trimethylsilylcrotonate can be synthesized through the reaction of crotonic acid with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the silyl ester by neutralizing the hydrochloric acid byproduct .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction parameters ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions: Trimethylsilyl 4-trimethylsilylcrotonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Trimethylsilyl 4-trimethylsilylcrotonate finds applications in various fields of scientific research:

    Chemistry: Used as a protecting group for alcohols and carboxylic acids, facilitating multi-step organic syntheses.

    Biology: Employed in the derivatization of biological samples for analysis by gas chromatography-mass spectrometry (GC-MS).

    Medicine: Investigated for its potential in drug delivery systems due to its ability to modify the solubility and stability of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including silicone-based products

Mechanism of Action

The mechanism by which trimethylsilyl 4-trimethylsilylcrotonate exerts its effects involves the formation of stable silyl ethers or esters. The trimethylsilyl groups provide steric protection to reactive sites, preventing unwanted side reactions. This protection is particularly useful in complex organic syntheses where selective reactions are required .

Molecular Targets and Pathways: The compound interacts with hydroxyl and carboxyl groups, forming silyl ethers and esters. These interactions are facilitated by the nucleophilic attack of the functional groups on the silicon atom, leading to the displacement of the leaving group (e.g., chloride ion) .

Comparison with Similar Compounds

Uniqueness: Trimethylsilyl 4-trimethylsilylcrotonate is unique due to its dual trimethylsilyl groups attached to a crotonate moiety, providing enhanced stability and reactivity in specific synthetic applications. This dual functionality allows for more versatile use in organic synthesis compared to other trimethylsilyl compounds .

Properties

Molecular Formula

C10H22O2Si2

Molecular Weight

230.45 g/mol

IUPAC Name

trimethylsilyl (E)-4-trimethylsilylbut-2-enoate

InChI

InChI=1S/C10H22O2Si2/c1-13(2,3)9-7-8-10(11)12-14(4,5)6/h7-8H,9H2,1-6H3/b8-7+

InChI Key

SUHKAEVNVTYNIE-BQYQJAHWSA-N

Isomeric SMILES

C[Si](C)(C)C/C=C/C(=O)O[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)CC=CC(=O)O[Si](C)(C)C

Origin of Product

United States

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